N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
The synthesis of N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzyl and methyl derivatives with triazolopyrimidine precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as hydrochloric acid or sodium hydroxide . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: The benzyl and methyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Scientific Research Applications
N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3,4-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3,4-dimethoxybenzamide involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . The pathways involved include the modulation of signaling cascades that regulate cell growth and division.
Comparison with Similar Compounds
N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3,4-dimethoxybenzamide is unique due to its specific triazolopyrimidine scaffold. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target CDKs and have shown promising anti-cancer activities.
Benzimidazole derivatives: Known for their antiviral and anticancer properties, these compounds share structural similarities with triazolopyrimidines.
Indole derivatives: These compounds exhibit a wide range of biological activities, including anti-inflammatory and analgesic effects.
Properties
Molecular Formula |
C22H21N5O4 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
N-(6-benzyl-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H21N5O4/c1-13-16(11-14-7-5-4-6-8-14)20(29)27-22(23-13)25-21(26-27)24-19(28)15-9-10-17(30-2)18(12-15)31-3/h4-10,12H,11H2,1-3H3,(H2,23,24,25,26,28) |
InChI Key |
JXAKXNAJHYKCIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)NC(=O)C3=CC(=C(C=C3)OC)OC)CC4=CC=CC=C4 |
Origin of Product |
United States |
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